Theodrenaline hydrochloride

描述

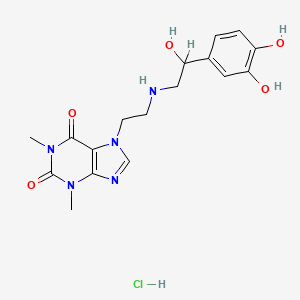

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

2572-61-4 |

|---|---|

分子式 |

C17H22ClN5O5 |

分子量 |

411.8 g/mol |

IUPAC 名称 |

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride |

InChI |

InChI=1S/C17H21N5O5.ClH/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;/h3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;1H |

InChI 键 |

CSKCJAUXLOQTMM-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl |

其他CAS编号 |

2572-61-4 |

Pictograms |

Irritant; Health Hazard |

同义词 |

noradrenaline theophylline noradrenaline theophylline, (R)-isomer noradrenaline theophylline, hydrochloride noradrenaline theophylline, monohydrochloride, (R)-isomer theodrenaline theodrenaline hydrochloride theodrenaline hydrochloride, (R)-isomer theodrenaline, (R)-isome |

产品来源 |

United States |

Foundational & Exploratory

Theodrenaline Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theodrenaline (B228420) hydrochloride is a synthetic sympathomimetic amine, a chemical conjugate of norepinephrine (B1679862) and theophylline (B1681296). It is clinically utilized as a cardiac stimulant, primarily for the management of hypotension. This technical guide provides an in-depth overview of the history of its discovery, detailed synthesis protocols, and its mechanism of action, with a focus on the underlying signaling pathways.

Discovery and History

Theodrenaline, as part of a combination product, has been used in clinical practice in Germany since 1963. It is a component of Akrinor®, a 20:1 mixture of cafedrine (B87544) hydrochloride and theodrenaline hydrochloride, developed by AWD.pharma GmbH & Co. KG.[1] This combination was formulated for the treatment of hypotensive states.[2][3]

Synthesis of this compound

This compound, chemically named 7-{2-[2-(3,4-dihydroxyphenyl)-2-hydroxyethylamino]-ethyl}-theophylline hydrochloride, is synthesized through the chemical linkage of norepinephrine and theophylline moieties.[4] The synthesis can be approached as a variation of the Traube purine (B94841) synthesis, which is a classical method for preparing purine derivatives. The core of the synthesis is an alkylation reaction where the theophylline molecule acts as a nucleophile.

Experimental Protocol

The following protocol is based on the method described in U.S. Patent 4,150,227A.[4]

Starting Materials:

-

7-{2-[2-(3,4-dibenzyloxyphenyl)-2-oxoethyl-benzylamino]-ethyl}-theophylline hydrochloride

-

Palladium-carbon catalyst (5%)

-

Dimethyl acetamide

-

Nitrogen gas

Procedure:

-

850 grams of 7-{2-[2-(3,4-dibenzyloxyphenyl)-2-oxoethyl-benzylamino]-ethyl}-theophylline hydrochloride are hydrogenated in 10 liters of dimethyl acetamide.

-

60 grams of a 5% palladium-carbon catalyst are added to the mixture.

-

The hydrogenation is carried out at 50°C under a hydrogen pressure of 5 bar.

-

The solvent is distilled off in a vacuum.

-

The residue is boiled for 1 hour with 8 liters of absolute ethanol with stirring and the passing through of nitrogen.

-

After standing for 15 hours at room temperature, the product is filtered with suction.

-

The collected solid is again boiled with 5 liters of ethanol as described above.

-

The substance is filtered off with suction and dried.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 460 grams (89.2% of theory) | [4] |

| Decomposition Point | 186°-188° C | [4] |

Note: Detailed spectroscopic characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry were not provided in the reviewed patent literature. Commercial suppliers of this compound typically provide a certificate of analysis with purity determination by HPLC and confirmation of structure by NMR.[5][6][7]

Synthesis Workflow

Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism of action, stemming from its constituent norepinephrine and theophylline moieties.[2]

-

Adrenergic Receptor Stimulation: The norepinephrine component acts as an agonist at adrenergic receptors. Its primary effects are mediated through β1-adrenergic receptors in the heart, leading to increased heart rate and contractility, and α1-adrenergic receptors in vascular smooth muscle, causing vasoconstriction.[2]

-

Phosphodiesterase (PDE) Inhibition: The theophylline component is a non-selective inhibitor of phosphodiesterase enzymes. By inhibiting PDEs, theophylline prevents the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), leading to its accumulation within the cell. This potentates the effects of β-adrenergic stimulation.[2][8]

Signaling Pathways

The cardiovascular effects of theodrenaline are a result of the interplay between the adrenergic and PDE inhibitory signaling pathways.

Adrenergic Signaling Pathway:

Phosphodiesterase Inhibition Pathway:

References

- 1. Cafedrine/Theodrenaline - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Population kinetic/pharmacodynamic modelling of the haemodynamic effects of cafedrine/theodrenaline (Akrinor) under general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4150227A - Process for the production of basic substituted alkyl theophylline - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. DL-ADRENALINE HYDROCHLORIDE(329-63-5) 1H NMR [m.chemicalbook.com]

- 7. DL-NORADRENALINE HYDROCHLORIDE(55-27-6) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Theodrenaline Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theodrenaline (B228420) hydrochloride is a synthetic sympathomimetic amine, a chemical conjugate of norepinephrine (B1679862) and theophylline (B1681296).[1] It is primarily utilized as a cardiac stimulant and an anti-hypotensive agent, often in combination with cafedrine, particularly in anesthetic and emergency medicine settings.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of theodrenaline hydrochloride, with a focus on its molecular mechanisms and relevant experimental considerations.

Chemical Structure and Identification

This compound is the hydrochloride salt of theodrenaline. Its chemical structure consists of a norepinephrine moiety linked to a theophylline molecule.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | [4] |

| CAS Number | 2572-61-4 | [4] |

| Molecular Formula | C₁₇H₂₂ClN₅O₅ | [4] |

| SMILES String | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl | [4] |

| PubChem CID | 3083768 | [4] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 411.84 g/mol | [5] |

| Appearance | Solid | [2] |

| Solubility | DMSO: 100 mg/mL (242.81 mM) | [2] |

| Melting Point | Data not available | - |

| pKa | Data not available | - |

| Storage | 4°C, protect from light, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Pharmacological Properties and Mechanism of Action

The primary pharmacological effect of theodrenaline is cardiac stimulation, leading to an increase in myocardial contractility (positive inotropic effect).[2] This action is predominantly mediated through the stimulation of β-adrenergic receptors in cardiomyocytes.[2] At higher concentrations, a secondary mechanism involving the inhibition of phosphodiesterase (PDE) may also contribute to its effects.[2]

β-Adrenergic Receptor Signaling Pathway

The binding of theodrenaline to β₁-adrenergic receptors on the surface of cardiac muscle cells initiates a G-protein-coupled signaling cascade. This pathway is central to the regulation of cardiac function.

Caption: β-Adrenergic signaling pathway activated by theodrenaline in cardiomyocytes.

Phosphodiesterase Inhibition

At high, and likely clinically less relevant, concentrations, the theophylline moiety of theodrenaline can inhibit phosphodiesterases (PDEs).[2] By inhibiting the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), theodrenaline can potentiate the effects of β-adrenergic stimulation, leading to a more sustained increase in intracellular cAMP levels and, consequently, a stronger inotropic effect.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are often proprietary and not extensively documented in publicly available literature.[6] The following sections provide an overview of the general methodologies based on available information.

Synthesis

The synthesis of this compound generally involves the chemical linkage of norepinephrine and theophylline.[6] This is typically achieved through an alkylation reaction where theophylline acts as a nucleophile, reacting with a halogenated derivative of norepinephrine.[7]

Caption: General workflow for the synthesis of this compound.

Purification

Purification of the crude theodrenaline product is essential to achieve the high purity required for pharmaceutical applications. Standard methods for purification include crystallization and various forms of chromatography.[7] The choice of solvent and temperature for crystallization, or the mobile and stationary phases for chromatography, would need to be optimized to ensure efficient removal of unreacted starting materials and byproducts.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques. A certificate of analysis for a commercially available sample indicates the use of High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[5] A general USP HPLC method for adrenaline and noradrenaline could potentially be adapted for the analysis of this compound.[8]

Table 3: Potential Analytical Methods for this compound

| Technique | Purpose | General Parameters |

| HPLC | Purity assessment and quantification | Reversed-phase column (e.g., C18), UV detection, mobile phase of methanol/water with an ion-pairing agent.[8][9] |

| NMR | Structural elucidation and confirmation | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[5] |

| Mass Spectrometry | Molecular weight determination | To confirm the molecular weight of the parent compound. |

In Vitro Contractility Assay

The positive inotropic effects of theodrenaline can be evaluated in vitro using isolated cardiac muscle preparations, such as papillary muscles or trabeculae.[10] These assays allow for the direct measurement of changes in contractile force in response to the drug.

Methodology Overview:

-

Tissue Preparation: Isolation of suitable cardiac muscle tissue (e.g., papillary muscle from a rodent heart).

-

Experimental Setup: Mounting the muscle in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at a constant temperature and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Stimulation: The muscle is electrically stimulated at a fixed frequency to induce regular contractions.

-

Data Acquisition: A force transducer is used to measure the isometric contractile force.

-

Drug Administration: After a stabilization period, increasing concentrations of this compound are added to the organ bath, and the change in contractile force is recorded.

Caption: Experimental workflow for an in vitro cardiac contractility assay.

In Vivo Hemodynamic Studies

The anti-hypotensive effects of theodrenaline are studied in vivo, often in a clinical setting in patients experiencing hypotension during anesthesia.[] These studies monitor key hemodynamic parameters to assess the drug's efficacy and safety.

Methodology Overview:

-

Patient Population: Selection of patients undergoing surgery with a high likelihood of developing hypotension.

-

Anesthesia Protocol: A standardized anesthesia protocol is followed.

-

Hemodynamic Monitoring: Continuous monitoring of arterial blood pressure, heart rate, and cardiac output.

-

Intervention: Administration of this compound upon a defined drop in mean arterial pressure.

-

Data Collection: Recording hemodynamic parameters at regular intervals before and after drug administration.

-

Analysis: Statistical analysis of the changes in blood pressure, heart rate, and other relevant parameters to determine the effectiveness of the treatment.[]

Conclusion

This compound is a valuable pharmacological agent for the management of hypotensive states, acting primarily through the stimulation of cardiac β-adrenergic receptors. This guide has provided a detailed overview of its chemical and physical properties, as well as its mechanism of action. While specific, detailed experimental protocols for its synthesis and analysis are not widely available, the general methodologies outlined herein provide a solid foundation for researchers and drug development professionals working with this compound. Further research to fully elucidate its pharmacokinetic and pharmacodynamic profile, particularly in comparison to other sympathomimetic agents, will continue to be of significant interest in the fields of pharmacology and clinical medicine.

References

- 1. Theodrenaline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 1H-Purine-2,6-dione, 7-(2-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)ethyl)-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1) | C17H22ClN5O5 | CID 3083768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. molnova.com [molnova.com]

- 6. Buy this compound | 2572-61-4 [smolecule.com]

- 7. Cafedrine-theodrenaline | 13460-98-5 | Benchchem [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]

- 10. The effectiveness of inotropic agents in isolated cardiac preparations from the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Theodrenaline Hydrochloride: A Mechanistic Exploration of its Interaction with Adrenergic Receptors

An in-depth technical guide on the mechanism of action of theodrenaline (B228420) hydrochloride on adrenergic receptors for researchers, scientists, and drug development professionals.

Introduction

Theodrenaline hydrochloride is a sympathomimetic agent comprised of a combination of adrenaline (epinephrine) and theophylline (B1681296). Its mechanism of action is therefore a composite of the effects of these two well-characterized molecules. Adrenaline is a potent, non-selective agonist of all adrenergic receptors, while theophylline acts as a phosphodiesterase (PDE) inhibitor and a non-selective adenosine (B11128) receptor antagonist. This guide provides a detailed technical overview of this compound's mechanism of action, focusing on the interaction of its adrenaline component with adrenergic receptors and the modulatory effects of its theophylline component on downstream signaling pathways.

Adrenaline Component: Interaction with Adrenergic Receptors

The primary pharmacological activity of this compound on the adrenergic system is driven by its adrenaline component. Adrenaline is the endogenous ligand for all subtypes of adrenergic receptors, which are G-protein coupled receptors (GPCRs) classified into two main groups: α and β receptors, with several subtypes in each group (α1, α2, β1, β2, β3).

Binding Affinity and Functional Potency of Adrenaline

The interaction of adrenaline with adrenergic receptors is characterized by its binding affinity (Ki) and its functional potency (EC50). The following tables summarize these quantitative parameters for adrenaline at various human adrenergic receptor subtypes.

| α-Adrenergic Receptor Subtype | Binding Affinity (Ki) in nM | Functional Potency (EC50) in nM | G-Protein Coupled To | Primary Second Messenger |

| α1A | 3.7 | 2.9 (Calcium mobilization) | Gq/11 | Increase in IP3 and DAG |

| α1B | 4.2 | 5.8 (Calcium mobilization) | Gq/11 | Increase in IP3 and DAG |

| α1D | 2.5 | 3.1 (Calcium mobilization) | Gq/11 | Increase in IP3 and DAG |

| α2A | 1.8 | 3.4 (cAMP inhibition) | Gi/o | Decrease in cAMP |

| α2B | 3.9 | 10.2 (cAMP inhibition) | Gi/o | Decrease in cAMP |

| α2C | 2.1 | 6.7 (cAMP inhibition) | Gi/o | Decrease in cAMP |

| β-Adrenergic Receptor Subtype | Binding Affinity (Ki) in nM | Functional Potency (EC50) in nM | G-Protein Coupled To | Primary Second Messenger |

| β1 | 120 | 8.7 (cAMP accumulation) | Gs | Increase in cAMP |

| β2 | 25 | 1.9 (cAMP accumulation) | Gs | Increase in cAMP |

| β3 | 230 | 35 (cAMP accumulation) | Gs | Increase in cAMP |

Signaling Pathways

The binding of the adrenaline component of theodrenaline to adrenergic receptors initiates distinct downstream signaling cascades depending on the receptor subtype.

-

α1-Adrenergic Receptors: Activation of α1-adrenergic receptors leads to the activation of the Gq/11 family of G-proteins. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Caption: α1-Adrenergic Receptor Signaling Pathway.

-

α2-Adrenergic Receptors: These receptors are coupled to the Gi/o family of G-proteins. Activation of α2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.

The Pharmacological Profile of Theodrenaline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theodrenaline hydrochloride is a synthetic sympathomimetic amine that functions as a cardiac stimulant. It is structurally a conjugate of norepinephrine (B1679862) and theophylline (B1681296).[1] In clinical practice, Theodrenaline is primarily available in a fixed 20:1 combination with Cafedrine, under the trade name Akrinor®, which is utilized for the management of hypotensive states, particularly during anesthesia.[2] This guide provides an in-depth review of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and clinical findings. It is important to note that the majority of available data is derived from studies of the combination product, and information on Theodrenaline as a single agent is limited.

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism, primarily involving the activation of adrenergic receptors and potentially through the inhibition of phosphodiesterase (PDE).[3]

Adrenergic Receptor Activation

Theodrenaline acts as an agonist at both α- and β-adrenergic receptors.[4]

-

α-Adrenergic Receptor Stimulation: The noradrenaline component of Theodrenaline directly stimulates α1-adrenoceptors located on vascular smooth muscle cells. This activation initiates a signaling cascade through Gq-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to vasoconstriction and an increase in peripheral resistance.[5]

-

β-Adrenergic Receptor Stimulation: Theodrenaline also activates β1-adrenoceptors in cardiac tissue.[3] This interaction, mediated by Gs-proteins, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect on the heart.[5]

Phosphodiesterase (PDE) Inhibition

The theophylline moiety of Theodrenaline suggests a potential for phosphodiesterase inhibition.[3] PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting PDE, particularly PDE3 which is prevalent in cardiac tissue, Theodrenaline could potentiate the effects of β1-adrenoceptor stimulation by preventing the breakdown of cAMP, thereby prolonging its intracellular signaling.[5] However, significant PDE inhibition by the combination product Akrinor™ has only been observed at very high, clinically irrelevant concentrations.[6][7]

Signaling Pathway of this compound

Pharmacokinetics

Detailed pharmacokinetic data for this compound as a single agent are largely unavailable. This is attributed to its inherent instability and the low dosage used in the Cafedrine/Theodrenaline combination product.[5]

The pharmacokinetic profile of theophylline, a structural component of Theodrenaline, is well-characterized. It has an oral bioavailability of 96%, a clearance rate of 3 L/h, a volume of distribution of 35 L, and a half-life of approximately 8 hours.[8] Theophylline is primarily eliminated through hepatic metabolism by cytochrome P450 isoenzymes.[8] However, it is crucial to note that these parameters may not be directly applicable to Theodrenaline due to the significant structural modification.

Quantitative Pharmacological Data

Quantitative data for this compound alone are scarce in publicly available literature. The following table summarizes the available data, which is for the combination product Akrinor™ (Cafedrine and Theodrenaline in a 20:1 ratio).

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| EC50 (for increased force of contraction) | 41 ± 3 mg/L | Human atrial trabeculae | Isometric Contraction Measurement | [9] |

Experimental Protocols

Isometric Contraction Measurement in Human Atrial Trabeculae

The following protocol is a summary of the methodology used to determine the EC50 of the Akrinor™ mixture.[9]

1. Tissue Preparation:

-

Human atrial tissue was obtained from patients undergoing cardiac surgery.

-

Small trabeculae were dissected from the right atrial appendage.

-

The trabeculae were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

2. Experimental Setup:

-

The preparations were electrically stimulated at a frequency of 1 Hz.

-

Isometric contractions were recorded using force transducers.

-

Tissues were allowed to equilibrate for a period before the start of the experiment.

3. Data Acquisition:

-

Cumulative concentration-response curves were generated for Akrinor™.

-

The increase in the force of contraction was measured at each concentration.

-

The EC50 value, representing the concentration at which 50% of the maximal response was observed, was calculated from the concentration-response curves.

4. Adrenergic Receptor Subtype Involvement:

-

To identify the receptor subtypes involved, experiments were repeated in the presence of selective β₁- (CGP 20712A) and β₂- (ICI 118,551) adrenoceptor antagonists.

5. PDE Inhibition Assay:

-

The potential for PDE inhibition was assessed by measuring the potentiation of the positive inotropic effect of forskolin, a direct activator of adenylyl cyclase.

Experimental Workflow

Clinical Studies

Clinical investigations of Theodrenaline have been conducted exclusively as part of the Cafedrine/Theodrenaline combination. A notable clinical trial is the HERO study (NCT02893241), a randomized, open-label, parallel-group study designed to evaluate the hemodynamic effects of Cafedrine/Theodrenaline versus Noradrenaline for the treatment of intraoperative hypotension.[2][4] Another study, NCT01311414, investigated the effect of the combination product on cerebral oxygenation.[10][11][12] These studies aim to provide further evidence for the clinical utility of the Cafedrine/Theodrenaline combination.

Conclusion

This compound is a cardiac stimulant with a primary mechanism of action involving the activation of α- and β-adrenergic receptors. While its theophylline component suggests a potential for phosphodiesterase inhibition, this effect appears to be significant only at supraclinical concentrations. The pharmacological profile of Theodrenaline is intrinsically linked to its use in a 20:1 combination with Cafedrine (Akrinor®), and data on the single agent are notably absent from the current scientific literature. The available evidence, predominantly from in vitro studies on the combination product, indicates a positive inotropic effect mediated by β₁-adrenoceptors. Further research is warranted to fully elucidate the individual pharmacological properties of this compound, including its specific receptor binding affinities, pharmacokinetic profile, and the clinical relevance of its potential PDE-inhibiting activity.

References

- 1. Buy this compound | 2572-61-4 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Theophylline – Pharmacokinetics [sepia2.unil.ch]

- 9. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theodrenaline | cardiac stimulant | CAS# 13460-98-5 | InvivoChem [invivochem.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Effect of Cafedrine/Theodrenaline and Urapidil on Cerebral Oxygenation | Clinical Research Trial Listing [centerwatch.com]

Early In-Vitro Studies of Theodrenaline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theodrenaline hydrochloride is a synthetic compound that combines the structural features of noradrenaline and theophylline (B1681296). This technical guide provides a comprehensive overview of the early in-vitro pharmacological profile of Theodrenaline, focusing on its mechanism of action, receptor and enzyme interactions, and functional effects on cardiac tissue. Due to the limited availability of direct in-vitro data for this compound, this guide synthesizes information on its constituent components, noradrenaline and theophylline, to project its likely pharmacological characteristics. Detailed experimental protocols for key in-vitro assays are provided, along with visual representations of its signaling pathway and a typical experimental workflow.

Introduction

This compound is a cardiac stimulant and anti-hypotensive agent.[1] It is a chemical conjugate of noradrenaline, an endogenous catecholamine that acts as a potent agonist at adrenergic receptors, and theophylline, a methylxanthine known for its non-selective inhibition of phosphodiesterase (PDE) enzymes.[2][3] This unique combination suggests a dual mechanism of action: direct stimulation of the sympathetic nervous system via adrenergic receptors and modulation of intracellular second messenger signaling through PDE inhibition.

This guide summarizes the expected in-vitro pharmacology of this compound based on the known properties of noradrenaline and theophylline, providing a foundational understanding for researchers and drug development professionals.

Mechanism of Action

This compound's mechanism of action is predicted to be a composite of the actions of its two constituent molecules.

-

Adrenergic Receptor Agonism: The noradrenaline component of Theodrenaline is expected to bind to and activate both α- and β-adrenergic receptors.[4][5]

-

β1-Adrenergic Receptors: Primarily located in the heart, stimulation of these Gs-coupled receptors leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This rise in cAMP activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.

-

α1-Adrenergic Receptors: Found on vascular smooth muscle, these Gq-coupled receptors, upon activation, stimulate phospholipase C (PLC).[5] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium and subsequent vasoconstriction.

-

-

Phosphodiesterase (PDE) Inhibition: The theophylline moiety of Theodrenaline is a non-selective inhibitor of PDE enzymes.[2] PDEs are responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, Theodrenaline is expected to increase the intracellular concentrations of these second messengers, thereby potentiating the effects of β-adrenergic receptor stimulation and promoting smooth muscle relaxation.

Quantitative Data

Due to the scarcity of publicly available in-vitro data for this compound as a single entity, the following tables summarize the known quantitative parameters for its constituent components, noradrenaline and theophylline. This data provides a basis for predicting the pharmacological profile of Theodrenaline.

Table 1: Adrenergic Receptor Binding Affinities (Ki) of Noradrenaline

| Receptor Subtype | Ki (nM) | Species | Tissue/Cell Line | Reference |

| α1A | ~300 | Human | Recombinant | Estimated from literature |

| α1B | ~500 | Human | Recombinant | Estimated from literature |

| α1D | ~400 | Human | Recombinant | Estimated from literature |

| α2A | ~50 | Human | Recombinant | Estimated from literature |

| α2B | ~100 | Human | Recombinant | Estimated from literature |

| α2C | ~80 | Human | Recombinant | Estimated from literature |

| β1 | ~100 | Human | Recombinant | Estimated from literature |

| β2 | ~1000 | Human | Recombinant | Estimated from literature |

Note: Ki values for noradrenaline can vary significantly depending on the experimental conditions, radioligand used, and tissue or cell type. The values presented are approximations from a survey of the literature.

Table 2: Phosphodiesterase (PDE) Inhibition by Theophylline

| PDE Isoform | IC50 (µM) | Species | Tissue Source | Reference |

| Total PDE | 665 | Human | Pregnant Myometrium |

Note: Theophylline is a non-selective PDE inhibitor. The provided IC50 is for total PDE activity. IC50 values for specific isoforms may vary.

Table 3: Functional In-Vitro Data

| Compound | Assay | Parameter | Value | Species/Tissue | Reference |

| Akrinor® (Theodrenaline/Cafedrine mix) | Isometric Contraction | EC50 | 41 ± 3 mg/l | Human Atrial Trabeculae | |

| Noradrenaline | cAMP Accumulation (CREB Phosphorylation) | EC50 | ~10 nM | Rat Pineal Gland | [3] |

| Noradrenaline | α1-Adrenergic Receptor mRNA Decrease | EC50 | ~0.3 µM | Rabbit Aortic Smooth Muscle Cells |

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, β1).

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-dihydroalprenolol for β receptors) to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

Objective: To assess the functional agonist activity of this compound at Gs-coupled β-adrenergic receptors.

Methodology:

-

Cell Culture:

-

Plate cells expressing the β-adrenergic receptor of interest in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of this compound to the wells.

-

Incubate for a specified time at 37°C to allow for cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Detection:

-

Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum effect).

-

Isometric Contraction in Human Atrial Trabeculae

Objective: To evaluate the inotropic effect of this compound on human cardiac tissue.

Methodology:

-

Tissue Preparation:

-

Obtain human atrial appendages from patients undergoing cardiac surgery with informed consent.

-

Dissect uniform, unbranched trabeculae from the atrial tissue in cold, oxygenated Krebs-Henseleit solution.

-

Mount the trabeculae vertically in an organ bath between two platinum stimulating electrodes.

-

Connect one end of the trabecula to a force transducer to measure isometric contraction.

-

-

Experimental Setup:

-

Perfuse the organ bath with oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Stimulate the trabeculae electrically at a fixed frequency (e.g., 1 Hz).

-

Allow the muscle to equilibrate until a stable contractile force is achieved.

-

-

Drug Application:

-

Record baseline contractile force.

-

Add cumulatively increasing concentrations of this compound to the organ bath.

-

Allow the contractile force to stabilize at each concentration before adding the next.

-

-

Data Analysis:

-

Measure the peak developed force at each drug concentration.

-

Express the change in force as a percentage of the baseline force.

-

Plot the percentage increase in contractile force against the logarithm of the this compound concentration.

-

Determine the EC50 and Emax for the inotropic effect.

-

Mandatory Visualizations

Signaling Pathways

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Caption: Typical experimental workflow for in-vitro studies.

Conclusion

This compound is a novel compound with a predicted dual mechanism of action, involving both adrenergic receptor agonism and phosphodiesterase inhibition. The in-vitro studies outlined in this guide provide a framework for characterizing its pharmacological profile. By determining its binding affinities for adrenergic receptor subtypes, its potency in functional assays such as cAMP accumulation and cardiac contractility, and its inhibitory activity against PDE isoforms, a comprehensive understanding of its therapeutic potential and possible side effects can be established. The provided protocols and visualizations serve as a valuable resource for researchers initiating in-vitro investigations of this compound. Further studies are warranted to fully elucidate the integrated effects of its unique chemical structure.

References

- 1. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of theophylline on membrane potential and contractile force in hamster diaphragm muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Theodrenaline hydrochloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 2572-61-4 | [1] |

| Molecular Formula | C₁₇H₂₂ClN₅O₅ | [1] |

| Molecular Weight | 411.84 g/mol | N/A |

| IUPAC Name | 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride | [1] |

| Synonyms | Noradrenaline theophylline (B1681296) hydrochloride, (±)-Theodrenaline hydrochloride | [1][2] |

Introduction

Theodrenaline hydrochloride is a synthetic sympathomimetic amine that is structurally a conjugate of norepinephrine (B1679862) and theophylline. It is primarily utilized as a cardiac stimulant and an anti-hypotensive agent, most notably in a 20:1 fixed-dose combination with cafedrine (B87544).[2] This combination product has been a mainstay in some European countries, particularly Germany, for the management of hypotensive states during anesthesia and in emergency medicine. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of this compound.

Synthesis

While detailed industrial synthesis protocols for this compound are often proprietary, the general synthetic strategy involves the chemical linkage of norepinephrine and theophylline.[3] One described approach adapts the Traube purine (B94841) synthesis. This method involves the nitrosation of a 4-amino-6-hydroxypyrimidine (B372064) derivative, followed by reduction of the nitro group to an amino group, and subsequent cyclization with formic acid to form the purine ring structure of theophylline, which is then coupled to a norepinephrine derivative.[3]

Mechanism of Action and Signaling Pathways

The pharmacological effects of Theodrenaline are multifaceted, primarily stemming from its interaction with the sympathetic nervous system. It acts as an agonist at both α- and β-adrenergic receptors and is also thought to inhibit phosphodiesterases (PDEs).

Adrenergic Receptor Agonism

Theodrenaline's structural similarity to norepinephrine allows it to bind to and activate adrenergic receptors, leading to a cascade of intracellular signaling events.

-

β₁-Adrenergic Pathway in Cardiomyocytes: In heart muscle cells, activation of β₁-adrenergic receptors by Theodrenaline stimulates the Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including L-type calcium channels and phospholamban. The net effect is an increase in intracellular calcium concentration, resulting in enhanced myocardial contractility (positive inotropy) and an increased heart rate (positive chronotropy).

-

α₁-Adrenergic Pathway in Vascular Smooth Muscle: In vascular smooth muscle cells, Theodrenaline activates α₁-adrenergic receptors, which are coupled to the Gq alpha subunit. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction, thereby increasing peripheral vascular resistance and blood pressure.

Phosphodiesterase (PDE) Inhibition

The theophylline moiety of Theodrenaline suggests a potential for phosphodiesterase (PDE) inhibition. PDEs are enzymes that degrade cAMP and cGMP. By inhibiting PDEs, Theodrenaline could potentiate the effects of adrenergic stimulation by preventing the breakdown of these second messengers, leading to their accumulation within the cell. However, some studies suggest that significant PDE inhibition by the cafedrine/theodrenaline combination occurs only at clinically irrelevant high concentrations.[2]

Below are Graphviz diagrams illustrating the key signaling pathways.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published in publicly available literature. The following sections provide an overview of the types of assays used to characterize this compound, with generalized methodologies.

In Vitro Assessment of Cardiac Muscle Contractility

Objective: To determine the direct effect of this compound on the contractile force of cardiac muscle tissue.

Generalized Protocol:

-

Tissue Preparation: Papillary muscles are dissected from the hearts of laboratory animals (e.g., rats, rabbits) and mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Stimulation: The muscle is stimulated to contract at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

-

Data Acquisition: Isometric tension is measured using a force transducer connected to a data acquisition system.

-

Drug Application: After a stabilization period, increasing concentrations of this compound are added to the organ bath in a cumulative manner.

-

Analysis: The change in contractile force from baseline is measured at each concentration to generate a dose-response curve and determine parameters such as EC₅₀.

Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of this compound for α- and β-adrenergic receptors.

Generalized Protocol:

-

Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are prepared from cultured cells or animal tissues.

-

Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]prazosin for α₁ receptors, [³H]yohimbine for α₂ receptors, [¹²⁵I]iodocyanopindolol for β receptors) in the presence of varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

-

Analysis: The data are analyzed to determine the inhibitory constant (Ki) of this compound for the receptor, which is a measure of its binding affinity.

Phosphodiesterase (PDE) Activity Assay

Objective: To assess the inhibitory effect of this compound on PDE activity.

Generalized Protocol:

-

Enzyme Preparation: Purified PDE isoenzymes are used.

-

Assay Reaction: The PDE enzyme is incubated with its substrate (e.g., [³H]cAMP or [³H]cGMP) in the presence and absence of this compound.

-

Product Separation: The reaction is stopped, and the radiolabeled product (e.g., [³H]AMP or [³H]GMP) is separated from the unreacted substrate using chromatography.

-

Quantification: The amount of radiolabeled product is determined by scintillation counting.

-

Analysis: The percentage of inhibition of PDE activity by this compound is calculated to determine its IC₅₀ value.

Animal Models of Hypotension

Objective: To evaluate the in vivo efficacy of this compound in reversing hypotension.

Generalized Protocol:

-

Animal Model: Anesthetized animals (e.g., rats, dogs) are used. Hypotension can be induced pharmacologically (e.g., with a ganglionic blocker) or by producing spinal anesthesia.

-

Instrumentation: Animals are instrumented for continuous monitoring of blood pressure (via an arterial catheter) and heart rate.

-

Drug Administration: Once a stable hypotensive state is achieved, this compound is administered intravenously as a bolus or infusion.

-

Data Collection: Blood pressure and heart rate are recorded continuously before, during, and after drug administration.

-

Analysis: The magnitude and duration of the pressor response are quantified to assess the anti-hypotensive efficacy of this compound.

Data Summary

The following table summarizes key quantitative data related to the pharmacological effects of Theodrenaline, often in combination with cafedrine.

| Parameter | Value | Condition | Reference |

| EC₅₀ for increased force in human atrial trabeculae (Akrinor™) | 41 ± 3 mg/L | In vitro isometric contraction | N/A |

| Time to 10% MAP increase in women (Cafedrine/Theodrenaline) | 7.2 ± 4.6 min | Clinical study in anesthesia | N/A |

| Time to 10% MAP increase in men (Cafedrine/Theodrenaline) | 8.6 ± 6.3 min | Clinical study in anesthesia | N/A |

Conclusion

This compound is a pharmacologically active compound with a clear mechanism of action involving the adrenergic system. Its primary clinical use in combination with cafedrine for the treatment of hypotension is well-established in certain regions. This guide provides a foundational understanding of its chemical properties, synthesis, and pharmacological profile for researchers and drug development professionals. Further investigation into detailed experimental protocols and the relative contribution of PDE inhibition to its overall effect is warranted.

References

Theodrenaline Hydrochloride: A Technical Overview of its Cardiovascular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theodrenaline hydrochloride, a synthetic compound formed by the chemical linkage of norepinephrine (B1679862) and theophylline (B1681296), is utilized as a cardiac stimulant, primarily in the management of hypotension.[1] This technical guide provides a comprehensive analysis of the cardiovascular effects of this compound, with a focus on its mechanism of action, quantitative physiological effects, and the experimental methodologies employed in its evaluation. Theodrenaline is often administered in a 20:1 fixed combination with cafedrine (B87544).[2] This document synthesizes available data to offer a detailed resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a cardiovascular agent designed to leverage the synergistic effects of its constituent molecules: the potent vasoconstrictor and inotrope, norepinephrine, and the phosphodiesterase inhibitor and adenosine (B11128) receptor antagonist, theophylline. Its primary clinical application is in the treatment of hypotensive states, particularly those occurring during anesthesia.[3][4] Understanding the nuanced cardiovascular effects of Theodrenaline is crucial for its safe and effective use and for the development of novel cardiovascular therapies.

Mechanism of Action

The cardiovascular effects of this compound are multifaceted, stemming from the distinct pharmacological actions of its norepinephrine and theophylline components.

2.1. Adrenergic Receptor Stimulation: The norepinephrine moiety of Theodrenaline directly stimulates adrenergic receptors.

-

β1-Adrenergic Receptors: Activation of β1-receptors in cardiomyocytes leads to an increase in intracellular cyclic AMP (cAMP), resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.[2][3]

-

α1-Adrenergic Receptors: Stimulation of α1-receptors on vascular smooth muscle cells mediates vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[2][3]

2.2. Phosphodiesterase (PDE) Inhibition: The theophylline component contributes to the overall effect by inhibiting phosphodiesterases, enzymes that degrade cAMP. This inhibition leads to an accumulation of intracellular cAMP, potentiating the effects of β1-adrenergic receptor stimulation and promoting vasodilation in certain vascular beds.[2][3]

Signaling Pathway Diagram

Quantitative Cardiovascular Effects

The majority of available quantitative data comes from clinical studies of Theodrenaline in combination with cafedrine (Akrinor™), typically in a 20:1 ratio. These studies have been conducted primarily in patients experiencing hypotension during anesthesia.

Table 1: Hemodynamic Effects of Cafedrine/Theodrenaline in Patients Under Anesthesia

| Parameter | Baseline (Mean ± SD) | Post-administration (Mean ± SD) | Change | Time to Effect | Dosage | Reference |

| Mean Arterial Pressure (MAP) | 63 ± 10 mmHg | 74 ± 16 mmHg (at 5 min) | ↑ 11 ± 16 mmHg | Peak at 17.4 ± 9.0 min | 1.27 ± 1.0 mg/kg (Cafedrine) / 64 ± 50 µg/kg (Theodrenaline) | [5] |

| Heart Rate | Not specified | No clinically significant change | - | - | 1.27 ± 1.0 mg/kg (Cafedrine) / 64 ± 50 µg/kg (Theodrenaline) | [5] |

| Systemic Vascular Resistance | Not specified | Mostly unchanged | - | - | Not specified | [4] |

| Cardiac Output | Not specified | Increased | ↑ | - | Not specified | [4] |

| Stroke Volume | Not specified | Increased | ↑ | - | Not specified | [4] |

| Cardiac Preload | Not specified | Increased | ↑ | - | Not specified | [4] |

Table 2: Factors Influencing the Response to Cafedrine/Theodrenaline

| Factor | Observation | Dosage to Achieve Similar MAP Increase | Reference |

| Heart Failure | Slower time to peak MAP. | Higher dose required: 1.78 ± 1.67 mg/kg (Cafedrine) / 89.0 ± 83.5 µg/kg (Theodrenaline) | [5] |

| Healthy Patients | Faster time to peak MAP. | Lower dose required: 1.16 ± 0.77 mg/kg (Cafedrine) / 58.0 ± 38.5 µg/kg (Theodrenaline) | [5] |

| Gender (Female) | Faster onset of MAP increase (7.2 ± 4.6 min for 10% increase). | Not specified | [] |

| Gender (Male) | Slower onset of MAP increase (8.6 ± 6.3 min for 10% increase). | Not specified | [] |

| Beta-blocker Use | Prolonged time to 10% MAP increase (9.0 ± 7.0 min vs. 7.3 ± 4.3 min). | Not specified | [] |

Experimental Protocols

Detailed experimental protocols for preclinical and clinical evaluation of this compound are essential for reproducible and comparable results.

Preclinical Evaluation: Isolated Langendorff Heart Preparation (Hypothetical Protocol)

This protocol describes a standard method for assessing the direct cardiac effects of a substance.

Methodology:

-

Animal Model: Male Wistar rats (250-300g) are anesthetized.

-

Heart Isolation: The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer. The aorta is cannulated for retrograde perfusion.

-

Perfusion: The heart is perfused with Krebs-Henseleit buffer (37°C, gassed with 95% O2/5% CO2) at a constant pressure.

-

Data Acquisition: A balloon-tipped catheter is inserted into the left ventricle to measure pressure. ECG electrodes are placed on the heart surface.

-

Experimental Protocol: After a stabilization period, baseline measurements are recorded. This compound is then administered in increasing concentrations to establish a dose-response curve for heart rate, left ventricular developed pressure, and coronary flow.

Clinical Evaluation: A Randomized Controlled Trial (Based on HYPOTENS Study Protocol)

This protocol outlines a typical design for a clinical trial investigating the efficacy and safety of Theodrenaline in treating intra-operative hypotension.[1]

Methodology:

-

Study Design: A prospective, randomized, open-label, parallel-group, multicenter non-interventional study.[1]

-

Patient Population: Patients undergoing elective surgery under general anesthesia who develop hypotension.[2]

-

Intervention: Intravenous administration of either cafedrine/theodrenaline or a standard vasopressor (e.g., ephedrine) upon the occurrence of a hypotensive event (e.g., systolic blood pressure < 100 mmHg or a >20% drop from baseline).[2]

-

Primary Outcome Measures: Efficacy in restoring and maintaining blood pressure within a target range.

-

Secondary Outcome Measures: Heart rate stability, incidence of adverse events, and post-operative outcomes.

-

Data Analysis: Statistical comparison of the hemodynamic profiles and safety outcomes between the treatment groups.

Conclusion

This compound is a cardiac stimulant with a dual mechanism of action involving both adrenergic receptor stimulation and phosphodiesterase inhibition. Clinical data, primarily from its use in combination with cafedrine, demonstrates its effectiveness in rapidly increasing blood pressure in hypotensive states, mainly by increasing cardiac output and stroke volume with minimal effect on heart rate. Further research, particularly preclinical studies on Theodrenaline as a single agent, would be beneficial to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a framework for future investigations into the cardiovascular effects of Theodrenaline and related compounds.

References

- 1. A non-interventional comparative study of the 20:1 combination of cafedrine/theodrenaline versus ephedrine for the treatment of intra-operative arterial hypotension: the 'HYPOTENS' study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Frontiers | Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search [frontiersin.org]

- 5. Cafedrine/theodrenaline in anaesthesia: Influencing factors in restoring arterial blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Theodrenaline Hydrochloride: Elucidating its Structural and Pharmacological Relationship with Norepinephrine and Theophylline

Abstract

Theodrenaline (B228420) hydrochloride is a synthetic sympathomimetic agent designed as a cardiac stimulant and anti-hypotensive drug. Its unique properties arise from its molecular structure, which represents a covalent linkage between norepinephrine (B1679862) and theophylline (B1681296).[1][2] This guide provides an in-depth analysis of this relationship, detailing the dual mechanism of action derived from its constituent components. The norepinephrine moiety confers activity at adrenergic receptors, while the theophylline portion introduces the potential for phosphodiesterase inhibition and adenosine (B11128) receptor antagonism.[3][4] This document summarizes the available quantitative pharmacological data, presents detailed experimental protocols for assessing its activity, and uses visualizations to clarify its chemical structure, signaling pathways, and experimental workflows.

The Chemical Relationship: A Norepinephrine-Theophylline Conjugate

Theodrenaline, also known as noradrenalinoethyltheophylline, is a single molecule formed by the chemical linkage of norepinephrine (noradrenaline) and theophylline.[1] The structure combines the β-phenylethylamine core of norepinephrine, responsible for adrenergic activity, with the xanthine (B1682287) scaffold of theophylline. This conjugation results in a compound with a distinct pharmacological profile compared to a simple mixture of the two parent drugs.[5]

Dual Mechanism of Action

Theodrenaline's pharmacological effects are a direct consequence of its hybrid structure, exhibiting a dual mechanism of action. The norepinephrine component acts as a direct sympathomimetic, while the theophylline component contributes properties of a methylxanthine.[3][4]

Adrenergic Component (from Norepinephrine)

The norepinephrine moiety of theodrenaline is responsible for its primary effects on the cardiovascular system. It directly stimulates both α- and β-adrenergic receptors.[4][6]

-

β1-Adrenergic Receptor Activation: In cardiomyocytes, activation of β1-receptors is coupled to Gs-proteins, which stimulate adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP).[3][7] This cascade leads to a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, enhancing cardiac output.[4][8]

-

α1-Adrenergic Receptor Activation: In vascular smooth muscle, the norepinephrine component activates α1-receptors.[3][9] These receptors are coupled to Gq-proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increased release of intracellular calcium (Ca²⁺), causing vasoconstriction and an increase in systemic vascular resistance.[3][7]

Xanthine Component (from Theophylline)

The theophylline moiety introduces two potential, albeit secondary, mechanisms of action.

-

Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of PDE enzymes.[10][11] By inhibiting PDEs (particularly PDE3 and PDE4), the degradation of cAMP is reduced. This could theoretically potentiate the effects of β1-receptor stimulation.[3][12] However, studies on the clinically used mixture of cafedrine (B87544)/theodrenaline (Akrinor™) suggest that significant PDE inhibition occurs only at very high, clinically irrelevant concentrations (e.g., 420 mg/L).[8][13] At therapeutic doses, this effect is likely minimal.

-

Adenosine Receptor Antagonism: Theophylline is also a known antagonist of adenosine receptors.[14][15] Blockade of these receptors can contribute to stimulant effects, though its role in the primary cardiovascular actions of theodrenaline is less defined compared to the adrenergic agonism.[16]

Quantitative Pharmacological Data

Table 1: Potency of Theodrenaline Mixture and Parent Compounds

| Compound/Mixture | Target/Assay | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Akrinor™ (Cafedrine/Theodrenaline 20:1) | Positive Inotropic Effect (Human Atrial Myocardium) | EC₅₀ | 41 ± 3 mg/L | [1][18] |

| Norepinephrine | α₁-Adrenergic Receptor | Kᵢ | ~330 nM | [19] |

| Norepinephrine | α₂-Adrenergic Receptor | Kᵢ | ~56 nM | [19] |

| Norepinephrine | β₁-Adrenergic Receptor (Trout Erythrocytes) | EC₅₀ | 13 nM (1.3 x 10⁻⁸ M) | [20] |

| Theophylline | Adenosine A₁ Receptor | Kᵢ | ~10 µM | [21] |

| Theophylline | Phosphodiesterases (non-selective) | Inhibition | Weak; requires high concentrations for effect. |[11][22] |

Note: The EC₅₀ for Akrinor™ reflects the combined action of both cafedrine and theodrenaline.

Table 2: Adrenergic Receptor Selectivity of Norepinephrine

| Receptor Subtype | Relative Affinity/Potency for Norepinephrine | Key Physiological Role | Reference(s) |

|---|---|---|---|

| α₁ | High | Vasoconstriction of vascular smooth muscle | [6][9] |

| β₁ | High | Increased cardiac contractility and heart rate | [23][24] |

| β₂ | Low | Bronchodilation, vasodilation in skeletal muscle |[6][23] |

Note: Norepinephrine exhibits approximately tenfold higher affinity for the β₁AR over the β₂AR.[23]

Experimental Protocols

To characterize the binding affinity of theodrenaline hydrochloride at its primary targets, a radioligand competition binding assay is a standard and essential method. The following protocol provides a detailed methodology for determining the inhibition constant (Kᵢ) of theodrenaline at the human β1-adrenergic receptor.

Protocol: β1-Adrenergic Receptor Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human β1-adrenergic receptor expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

-

Receptor Source: Membranes prepared from HEK293 cells stably expressing the human β1-adrenergic receptor.

-

Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenergic antagonist.

-

Non-specific Binding Control: Propranolol (10 µM), a non-selective β-antagonist.

-

Test Compound: this compound, prepared in a dilution series.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Instrumentation: Liquid scintillation counter, 96-well filter plates (e.g., glass fiber), vacuum filtration manifold.

Methodology:

-

Membrane Preparation: a. Culture HEK293-β1AR cells to confluence. b. Harvest cells and homogenize in ice-cold lysis buffer. c. Perform differential centrifugation to isolate the membrane fraction. d. Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.

-

Assay Setup (in 96-well plate): a. Total Binding Wells (Triplicate): Add 50 µL assay buffer, 50 µL of [³H]-DHA (at a final concentration near its Kₑ, e.g., 1 nM), and 100 µL of membrane preparation (e.g., 20 µg protein). b. Non-Specific Binding (NSB) Wells (Triplicate): Add 50 µL of 10 µM Propranolol, 50 µL of [³H]-DHA, and 100 µL of membrane preparation. c. Competition Binding Wells (Triplicate per concentration): Add 50 µL of this compound dilution (e.g., 10⁻¹¹ M to 10⁻⁴ M), 50 µL of [³H]-DHA, and 100 µL of membrane preparation.

-

Incubation: a. Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration and Washing: a. Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold. b. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: a. Allow filters to dry completely. b. Add liquid scintillation cocktail to each well. c. Count the radioactivity (in disintegrations per minute, DPM) in each well using a liquid scintillation counter.

-

Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM). b. Plot the percentage of specific binding against the log concentration of this compound. c. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

This compound is a rationally designed conjugate molecule that successfully integrates the pharmacological properties of its parent compounds, norepinephrine and theophylline. Its primary mechanism of action is sympathomimetic, driven by the norepinephrine moiety's potent agonism at α1- and β1-adrenergic receptors, leading to increased cardiac output and vasoconstriction. The contribution of the theophylline component via phosphodiesterase inhibition appears to be clinically insignificant at therapeutic concentrations. The unique, dual-action profile of this single chemical entity provides a valuable tool for managing hypotensive states, offering a distinct advantage over simple drug mixtures. Further research to quantify the binding affinities and functional potencies of pure theodrenaline at various receptor subtypes would be beneficial for a more complete characterization of its pharmacological profile.

References

- 1. Frontiers | AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro [frontiersin.org]

- 2. Theodrenaline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cafedrine/theodrenaline in anaesthesia | springermedizin.de [springermedizin.de]

- 5. Cafedrine-theodrenaline | 13460-98-5 | Benchchem [benchchem.com]

- 6. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cafedrine/Theodrenaline (20:1) Is an Established Alternative for the Management of Arterial Hypotension in Germany—a Review Based on a Systematic Literature Search - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Adenosine - Wikipedia [en.wikipedia.org]

- 15. Effects of enprofylline and theophylline may show the role of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ai-online.info [ai-online.info]

- 18. AkrinorTM, a Cafedrine/ Theodrenaline Mixture (20:1), Increases Force of Contraction of Human Atrial Myocardium But Does Not Constrict Internal Mammary Artery In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. Potency of adrenaline and noradrenaline for beta-adrenergic proton extrusion from red cells of rainbow trout, Salmo gairdneri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. go.drugbank.com [go.drugbank.com]

Theodrenaline Hydrochloride: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theodrenaline hydrochloride, a synthetic compound formed by the chemical linkage of norepinephrine (B1679862) and theophylline (B1681296), presents a unique pharmacological profile with potential therapeutic applications, primarily as a cardiac stimulant and anti-hypotensive agent. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols. The information is intended to support further research and development of this compound for cardiovascular indications.

Introduction

This compound is a sympathomimetic agent that combines the pharmacological properties of a catecholamine (norepinephrine) and a methylxanthine (theophylline) in a single molecule. It is often used in a 1:20 combination with Cafedrine hydrochloride in a formulation known as Akrinor™, which has been utilized for decades in some European countries for the management of hypotensive states, particularly during anesthesia. This guide, however, aims to dissect the individual contributions and potential of this compound.

The primary therapeutic rationale for Theodrenaline is its dual action: direct stimulation of adrenergic receptors by the norepinephrine moiety and potential modulation of intracellular signaling cascades through phosphodiesterase (PDE) inhibition by the theophylline component. This combination of effects suggests its utility in clinical scenarios requiring rapid restoration of blood pressure and cardiac output.

Mechanism of Action

This compound exerts its physiological effects through a multi-faceted mechanism primarily involving the stimulation of the sympathetic nervous system. It functions as both an alpha- and beta-adrenergic agonist.

Adrenergic Receptor Stimulation

The norepinephrine component of Theodrenaline directly binds to and activates adrenergic receptors, leading to a cascade of downstream signaling events.

-

β1-Adrenergic Receptor Activation in Cardiomyocytes: In cardiac muscle cells, Theodrenaline stimulates β1-adrenoceptors. This activation is coupled to the Gs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in increased myocardial contractility (positive inotropy) and heart rate (positive chronotropy).

-

α1-Adrenergic Receptor Activation in Vascular Smooth Muscle: In the smooth muscle of blood vessels, Theodrenaline activates α1-adrenergic receptors. This receptor is coupled to the Gq protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to vasoconstriction and an increase in peripheral vascular resistance and blood pressure.

Potential for Phosphodiesterase (PDE) Inhibition

The theophylline moiety of Theodrenaline has the potential to inhibit phosphodiesterases, enzymes that degrade cAMP. By inhibiting PDE, particularly PDE3 which is prevalent in cardiac tissue, Theodrenaline could theoretically potentiate the effects of β1-adrenergic stimulation by preventing the breakdown of cAMP. However, studies on the combination product Akrinor™ suggest that significant PDE inhibition is only observed at very high, clinically irrelevant concentrations (e.g., 420 mg/L). At therapeutic doses, the direct adrenergic effects are likely predominant.

Signaling Pathways

The signaling pathways activated by this compound are central to its cardiovascular effects.

Quantitative Pharmacological Data

Quantitative data on the pharmacological properties of this compound as a single agent are limited in the public domain. Most available data pertains to the combination product Akrinor™.

| Parameter | Value | Compound | Assay System | Reference |

| EC50 (Positive Inotropic Effect) | 41 ± 3 mg/L | Akrinor™ (Cafedrine/Theodrenaline 20:1) | Human atrial trabeculae | [1] |

Note: The EC50 value is for the combined product and not solely representative of this compound. Further research is required to determine the specific potency and binding affinities of this compound at individual adrenergic receptor subtypes and its inhibitory concentrations for various phosphodiesterase isoforms.

Experimental Protocols

The following are summaries of experimental methodologies that have been used to characterize the pharmacological effects of Theodrenaline, primarily within the Akrinor™ formulation.

In Vitro Isometric Contraction Measurement in Human Atrial Trabeculae

This protocol is adapted from the methodology described by Kloth et al. (2017) to assess the inotropic effects of Theodrenaline-containing compounds.[1]

Objective: To measure the effect of this compound on the contractile force of human cardiac muscle.

Materials:

-

Human atrial tissue obtained from patients undergoing cardiac surgery.

-

Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, NaHCO₃ 25, KH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 2.5, glucose 11).

-

This compound stock solution.

-

Isometric force transducers.

-

Organ bath system with temperature control and gassing (95% O₂ / 5% CO₂).

-

Data acquisition system.

Procedure:

-

Dissect human atrial tissue into small trabeculae (approximately 1 mm in diameter and 3-5 mm in length).

-

Mount the trabeculae in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Connect one end of the trabeculae to a fixed hook and the other end to an isometric force transducer.

-

Electrically stimulate the trabeculae at a frequency of 1 Hz.

-

Allow the preparations to equilibrate for at least 60 minutes, adjusting the preload to achieve a stable baseline contractile force.

-

Generate a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at regular intervals.

-

Record the isometric contractile force at each concentration until a maximal response is achieved.

-

Data Analysis: Express the contractile force as a percentage of the maximal response and plot against the logarithm of the this compound concentration to determine the EC50 value.

Phosphodiesterase Inhibition Assay

A standard phosphodiesterase inhibition assay can be adapted to evaluate the effect of this compound on PDE activity.

Objective: To determine the inhibitory potency (IC50) of this compound on various PDE isoforms.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).

-

[³H]-cAMP or [³H]-cGMP as substrate.

-

Snake venom nucleotidase.

-

Anion-exchange resin (e.g., Dowex).

-

Scintillation cocktail and counter.

-

This compound stock solution.

-

Assay buffer.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a specific PDE enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

-

Incubate the reaction mixture at 30°C for a defined period.

-

Terminate the reaction by boiling.

-

Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Separate the unreacted charged substrate from the neutral nucleoside product using an anion-exchange resin.

-

Quantify the amount of radiolabeled nucleoside product by scintillation counting.

-

Data Analysis: Calculate the percentage of PDE inhibition at each concentration of this compound and determine the IC50 value.

Potential Therapeutic Applications

The primary and most established therapeutic application of this compound, in combination with Cafedrine, is the treatment of hypotension , particularly in the context of anesthesia (e.g., spinal or epidural anesthesia) and in emergency medicine.[1][] Its rapid onset of action and its effect on both cardiac output and vascular resistance make it a valuable agent in these settings.

Further research into the specific pharmacological properties of this compound as a single agent could uncover additional therapeutic opportunities in cardiovascular medicine, such as in the management of certain types of shock or acute heart failure where a combined inotropic and vasopressor effect is desired.

Conclusion and Future Directions

This compound is a pharmacologically active molecule with a clear mechanism of action involving the stimulation of adrenergic receptors. While its clinical use has been primarily in a combination product, a more detailed understanding of its individual properties is warranted. Future research should focus on:

-

Determining the specific binding affinities and potencies of this compound at α- and β-adrenergic receptor subtypes.

-

Quantifying the inhibitory effects of this compound on a panel of phosphodiesterase isoforms to clarify the clinical relevance of this mechanism.

-

Conducting preclinical and clinical studies with this compound as a single agent to fully characterize its pharmacokinetic and pharmacodynamic profile.

A more comprehensive dataset on this compound will enable a more precise evaluation of its therapeutic potential and could lead to the development of new treatment strategies for a range of cardiovascular disorders.

References

Methodological & Application